molecular formula C16H16O3 B142457 Benzyl Benzyloxyacetate CAS No. 30379-54-5

Benzyl Benzyloxyacetate

Cat. No.: B142457
CAS No.: 30379-54-5
M. Wt: 256.3 g/mol
InChI Key: KCPVWBOETWMIKR-UHFFFAOYSA-N
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Description

Benzyl Benzyloxyacetate, also known as 2-(Phenylmethoxy)acetic acid phenylmethyl ester, is an organic compound with the molecular formula C16H16O3. It is a colorless to pale yellow liquid with a pleasant, floral aroma. This compound is used in various applications, including as a fragrance ingredient in perfumes and cosmetics.

Biochemical Analysis

Biochemical Properties

It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as Benzyl Benzyloxyacetate, are activated toward free radical attack . This suggests that this compound could potentially interact with enzymes, proteins, and other biomolecules in a manner that involves the transfer or sharing of electrons.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzylic compounds can undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. It is known that the effects of a compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the biosynthetic pathways for benzyl acetate and eugenol, compounds with similar structures to this compound, belong to the broader phenylpropene metabolic pathway . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Benzyloxyacetate can be synthesized through several methods. One common method involves the esterification of benzyloxyacetic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzyloxyacetic acid or benzaldehyde.

    Reduction: Benzyl alcohol or toluene.

    Substitution: Benzyl halides or benzylamines.

Scientific Research Applications

Benzyl Benzyloxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: this compound is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Comparison with Similar Compounds

    Benzyl Benzoate: Another ester with similar aromatic properties, used in fragrances and as a topical treatment for scabies.

    Benzyl Acetate: Known for its pleasant aroma, commonly used in perfumes and flavorings.

    Benzyloxyacetic Acid: A related compound used as an intermediate in organic synthesis.

Uniqueness: Benzyl Benzyloxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of benzyloxy and acetate groups allows for versatile reactivity and applications in various fields.

Properties

IUPAC Name

benzyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVWBOETWMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302773
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-54-5
Record name NSC153413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl Benzyloxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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